molecular formula C14H15N5S B2511178 2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole CAS No. 2380177-54-6

2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole

Cat. No. B2511178
CAS RN: 2380177-54-6
M. Wt: 285.37
InChI Key: LCPOAVUTONKXFK-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole” is a complex organic molecule that contains several heterocyclic moieties, including a benzimidazole ring, an azetidine ring, and a thiadiazole ring . These types of structures are often found in biologically active compounds, and they can exhibit a wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzimidazole ring system is a key structural component in many chemotherapeutic agents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzimidazole derivatives can undergo a variety of reactions, including those involving the imidazole ring and the various substituents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Benzimidazole derivatives have been reported to have antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, the development of synthesis methods, and the investigation of its mechanism of action .

properties

IUPAC Name

2-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-9-15-12-5-3-4-6-13(12)19(9)11-7-18(8-11)14-17-16-10(2)20-14/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPOAVUTONKXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

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